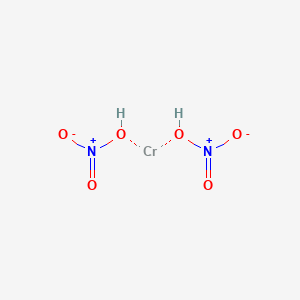

铬;硝酸

描述

Chromium is a chemical element with the symbol Cr and atomic number 24 . It is a steely-grey, lustrous, hard, and brittle transition metal . Nitric acid, on the other hand, is a strong oxidizer and a very corrosive acid . Chromium nitrate can be prepared by dissolving chromium oxide in nitric acid .

Synthesis Analysis

Chromium nitrate is commonly produced by the chemical reaction of chromium oxide with nitric acid . A study has also shown that the pure MIL-88B (Cr) can be synthesized through a hydrothermal method with the co-use of nitric acid and acetic acid (molar ratio = 1:15) .

Molecular Structure Analysis

Chromium has an [Ar] 3d5 4s1 electronic configuration and can form compounds in every oxidation state from −2 to +6 . The most prevalent oxidation states encountered are Cr (III) and Cr (VI) . Nitric acid, on the other hand, is a visually transparent liquid that exhibits a density of 1.5 g/cm3 .

Chemical Reactions Analysis

Chromium nitrate production involves the reaction of chromium oxide with nitric acid . The reaction begins by dissolving chromium oxide with nitric acid, resulting in the production of chromium nitrate as the final product .

Physical And Chemical Properties Analysis

Chromium is a metallic element usually found associated with iron-containing minerals and ores . It is valued for its high corrosion resistance and hardness . Nitric acid is a strong oxidizer and a very corrosive acid . It is heavier than water and exhibits complete solubility in water across all ratios .

科学研究应用

氧化铬(III)涂层的制备

氧化铬(III)在硝酸的帮助下已被用于制造耐腐蚀涂层。纳米 Cr2O3 颗粒悬浮在含有硝酸的混合物中,通过电泳沉积法制备防腐材料涂层。这些涂层在金属材料的表面改性中表现出有希望的应用,特别是耐磨和低摩擦涂层(Zhang et al., 2014)。

六价铬的吸附

对碳纳米管 (CNT) 和活性炭 (AC) 从水溶液中吸附六价铬 (Cr(VI)) 的研究表明,硝酸改性增强了这些材料的吸附能力。硝酸有效地在 CNT 和 AC 表面引入了羧酸官能团,优化了它们从水中去除 Cr(VI),这对于环境污染控制至关重要(Ihsanullah et al., 2016)。

铬还原和水净化

硝酸在海藻酸钠存在下电化学还原 Cr(VI) 为 Cr(III) 中起作用。这一过程对于水净化至关重要,因为 Cr(VI) 以其毒性效应而闻名。将 Cr(VI) 转化为危害较小的 Cr(III) 以及随后的去除过程突出了这种方法在处理受污染水中的重要性(Butter et al., 2021)。

一氧化氮的电催化氧化

氧化铬(III)已被掺入碳糊电极中以检测一氧化氮,展示了对未改性电极的改进。该应用不仅与环境监测相关,而且在汽车尾气等工业环境中检测一氧化氮方面也具有潜力(Berisha et al., 2009)。

安全和危害

Nitric acid is extremely destructive to mucous membranes and upper respiratory tract tissues . It causes severe skin and eye burns, and may cause blindness and permanent eye damage . Chromium nitrate, on the other hand, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may intensify fire, be corrosive to metals, cause severe skin burns and eye damage, and be toxic if inhaled .

未来方向

The use of chromium and nitric acid in various applications and industries is expected to continue due to their unique properties . For instance, a study has shown that nickel nanoparticles coated on the nickel−chromium (Ni−Cr) alloy can protect the alloy against corrosion . Another study has shown that blue coke-based nitric acid-modified material (LCN) can be used in the treatment of hexavalent chromium (Cr (VI))-contaminated wastewater .

属性

IUPAC Name |

chromium;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2HNO3/c;2*2-1(3)4/h;2*(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLMDICCQGOPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium;nitric acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)

![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)